molecular formula C28H23ClN4O5S B11522934 (2E)-6-acetyl-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

(2E)-6-acetyl-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

Cat. No.: B11522934
M. Wt: 563.0 g/mol
InChI Key: CITALNPRCVNXIR-ZVHZXABRSA-N
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Description

The compound “(2E)-6-acetyl-2-{[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one” is a complex organic molecule that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan and phenyl groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

    Functional group modifications: The acetyl and nitro groups can be introduced through selective nitration and acetylation reactions.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can be substituted with various nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), sodium hydride (NaH)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines

    Substitution: Formation of substituted aromatic compounds

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, thiazolopyrimidines are studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. The specific compound may exhibit similar activities, making it a candidate for drug discovery.

Medicine

Thiazolopyrimidines have shown promise in the treatment of various diseases, including cancer, inflammation, and infectious diseases. The compound’s unique structure may provide a basis for the development of new therapeutic agents.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, thiazolopyrimidines can interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidine derivatives: These compounds share the core structure but differ in their substituents.

    Furan-containing compounds: These compounds contain the furan ring and exhibit similar reactivity.

    Nitroaromatic compounds: These compounds contain nitro groups and are known for their biological activity.

Uniqueness

The compound’s unique combination of functional groups and structural features sets it apart from other similar compounds. Its specific arrangement of acetyl, nitro, and dimethylamino groups may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C28H23ClN4O5S

Molecular Weight

563.0 g/mol

IUPAC Name

(2E)-6-acetyl-2-[[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one

InChI

InChI=1S/C28H23ClN4O5S/c1-15-25(16(2)34)26(17-5-8-19(9-6-17)31(3)4)32-27(35)24(39-28(32)30-15)14-20-10-12-23(38-20)18-7-11-21(29)22(13-18)33(36)37/h5-14,26H,1-4H3/b24-14+

InChI Key

CITALNPRCVNXIR-ZVHZXABRSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])/SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])SC2=N1)C5=CC=C(C=C5)N(C)C)C(=O)C

Origin of Product

United States

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